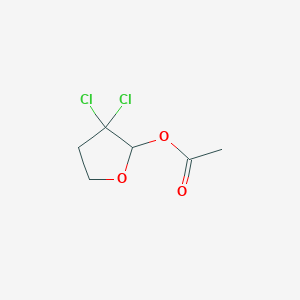

2-Acetoxy-3,3-dichlorotetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dichlorooxolan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTLBQDECKKPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CCO1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369256 | |

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-52-1 | |

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran

An In-depth Technical Guide to the Proposed

Abstract

This technical guide presents a comprehensive, proposed synthetic pathway for 2-acetoxy-3,3-dichlorotetrahydrofuran, a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. As a novel compound with no currently published direct synthesis, this document leverages established, field-proven chemical transformations to construct a scientifically rigorous and logical two-step synthetic route. The proposed synthesis commences with the α,α-dichlorination of γ-butyrolactone, followed by a controlled reduction to the corresponding lactol, 3,3-dichloro-2-hydroxytetrahydrofuran. The final step involves the acetylation of this intermediate to yield the target molecule. This guide provides in-depth mechanistic discussions, detailed experimental protocols, and predicted characterization data, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Significance of Functionalized Tetrahydrofurans

The tetrahydrofuran (THF) scaffold is a privileged structure in chemistry, forming the core of numerous natural products and biologically active molecules.[1] Its prevalence in pharmaceuticals, agrochemicals, and other functional materials drives continuous innovation in the stereoselective and efficient synthesis of substituted THF derivatives.[2] Dichlorinated organic molecules often exhibit unique chemical reactivity and biological profiles, making them valuable intermediates and target compounds. The title compound, this compound, combines these features, presenting a target of significant interest for synthetic exploration. The acetoxy group at the anomeric C2 position can serve as a leaving group in nucleophilic substitutions or as a precursor to other functionalities, while the gem-dichloro group at C3 introduces a site of steric hindrance and electronic modification, potentially influencing the molecule's conformational behavior and reactivity.

This guide outlines a robust, albeit proposed, synthetic strategy to access this novel compound, providing the necessary detail for its practical implementation in a research setting.

Proposed Synthetic Strategy

The synthesis of this compound is envisioned through a two-step sequence starting from the readily available and inexpensive γ-butyrolactone.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of the target compound.

The core logic of this pathway is to first install the chemically robust gem-dichloro group onto the γ-butyrolactone scaffold. This is followed by a selective reduction of the lactone to a lactol (a cyclic hemiacetal), which is then acylated to furnish the final product.

Mechanistic Insights and Experimental Protocols

Step 1: Synthesis of 3,3-Dichloro-2-hydroxytetrahydrofuran

This initial step is a two-part process involving the dichlorination of the starting lactone followed by its partial reduction.

The introduction of two chlorine atoms at the α-position to the carbonyl is the most challenging transformation in this sequence. Standard protocols for the α,α-dichlorination of lactones are not abundant; however, the reaction can be achieved through the formation of a lactone enolate followed by quenching with a suitable electrophilic chlorine source.

Mechanism:

The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the α-carbon of γ-butyrolactone to form a lithium enolate. This enolate is then sequentially treated with an electrophilic chlorinating agent, like N-chlorosuccinimide (NCS), to introduce the two chlorine atoms. The use of a slight excess of base and chlorinating agent is crucial to drive the reaction to completion.

Caption: Mechanism for the α,α-dichlorination of γ-butyrolactone.

Experimental Protocol: Synthesis of 3,3-Dichloro-γ-butyrolactone

-

Materials and Reagents:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

γ-Butyrolactone

-

N-Chlorosuccinimide (NCS)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add freshly distilled diisopropylamide (2.2 equivalents) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

Add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

In a separate flask, prepare a slurry of NCS (2.5 equivalents) in anhydrous THF.

-

Transfer the enolate solution via cannula into the NCS slurry at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3,3-dichloro-γ-butyrolactone.

-

The selective reduction of the dichlorinated lactone to the corresponding lactol (cyclic hemiacetal) requires a mild and sterically hindered reducing agent to prevent over-reduction to the diol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.

Mechanism:

DIBAL-H, a Lewis acidic reducing agent, coordinates to the carbonyl oxygen of the lactone. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the desired cyclic hemiacetal, 3,3-dichloro-2-hydroxytetrahydrofuran.

Experimental Protocol: Synthesis of 3,3-Dichloro-2-hydroxytetrahydrofuran

-

Materials and Reagents:

-

3,3-Dichloro-γ-butyrolactone

-

Anhydrous dichloromethane (DCM) or toluene

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Methanol

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3,3-dichloro-γ-butyrolactone (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add DIBAL-H solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the two layers become clear.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,3-dichloro-2-hydroxytetrahydrofuran, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Acetylation of 3,3-Dichloro-2-hydroxytetrahydrofuran

The final step is the acetylation of the secondary hydroxyl group of the cyclic hemiacetal. This is a standard esterification reaction that can be efficiently achieved using acetic anhydride with a base catalyst. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[3][4] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5][6]

Mechanism:

Acetic anhydride reacts with pyridine to form a highly reactive N-acetylpyridinium ion. The hydroxyl group of the hemiacetal then acts as a nucleophile, attacking the activated acetyl group. Subsequent deprotonation by another molecule of pyridine releases the acetylated product and regenerates the catalyst.

Caption: Mechanism for the pyridine-catalyzed acetylation of an alcohol.

Experimental Protocol:

-

Materials and Reagents:

-

3,3-Dichloro-2-hydroxytetrahydrofuran

-

Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or DCM

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude 3,3-dichloro-2-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 equivalents) dropwise. If the reaction is sluggish, add a catalytic amount of DMAP.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.[6]

-

Cool the reaction mixture back to 0 °C and cautiously quench with water.

-

Dilute the mixture with diethyl ether and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization and Data Summary

As this compound is a novel compound, its analytical data is predicted based on its structure and known spectroscopic trends for similar molecules, such as other substituted tetrahydrofurans.[7][8]

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₆H₈Cl₂O₃ |

| Molecular Weight | 200.03 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ 6.2-6.4 (s, 1H, O-CH-O), 4.1-4.3 (m, 2H, -CH₂-O-), 2.5-2.8 (m, 2H, -CH₂-CCl₂-), 2.1 (s, 3H, -C(O)CH₃) |

| ¹³C NMR (CDCl₃) | δ 169-170 (C=O), 98-102 (O-CH-O), 80-85 (CCl₂), 65-68 (-CH₂-O-), 40-45 (-CH₂-CCl₂-), 20-22 (-C(O)CH₃) |

| IR (thin film) | ν (cm⁻¹) 2960-2850 (C-H), 1750 (C=O, ester), 1230 (C-O, ester), 800-750 (C-Cl) |

| Mass Spec (EI) | m/z (relative intensity): [M-OAc]⁺, fragments corresponding to loss of Cl, HCl, and acetyl group. |

Note: NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Online NMR prediction tools and DFT calculations can provide more refined estimates.[9][10]

Conclusion

This technical guide details a logical and scientifically-grounded synthetic route to the novel compound this compound. By employing a sequence of α,α-dichlorination, selective lactone reduction, and standard acetylation, this pathway offers a feasible method for accessing this promising molecule. The provided protocols are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The synthesis and subsequent study of this compound could unlock new avenues in the development of bioactive compounds and advanced materials.

References

- A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. The Journal of Organic Chemistry.

- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry.

- Synthesis of Functionalized Tetrahydrofurans from Hydroxy Sulfinyl Dienes.

- A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cycliz

- Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing.

- The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.

- Acetylation of secondary alcohols. Reddit r/Chempros.

- The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. RSC Publishing.

- O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

- Acetals and Hemiacetals with Practice Problems. Chemistry Steps.

- Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. Benchchem.

- Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d

- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.

- Cyclic hemiacetals and hemiketals. Khan Academy.

- Formation of Hemiacetals and Acetals (Addition of Alcohols). Chad's Prep.

- Aldehydes, Ketones and Carboxylic Acids. NCERT.

- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Tetrahydrofuran synthesis. Organic Chemistry Portal.

- Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.

- Synthesis of S-(3)-hydroxy tetrahydrofuran.

- Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses Procedure.

- Process for the preparation of 2-acetyl-2-chloro-gamma-butyrolactone by reacting 2-acetyl-gamma-butyrolactone salt with chlorine in the presence of water.

- Predict 13C carbon NMR spectra. NMRDB.org.

- Novel synthons from mucochloric acid: the first use of alpha,beta-dichloro-gamma-butenolides and gamma-butyrolactams for direct vinylogous aldol addition. PubMed.

- Supporting Information 1H NMR spectra for pyrethroid esters studied in this project. DOI.

- Addition Reaction of Ethylene Oxide. Scribd.

- Spatially resolved reaction kinetics of ethylene oxide synthesis under industrial conditions. TUHH.

- Process for the preparation of 3-hydroxytetrahydrofuran.

- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- Novel synthons from mucochloric acid: the first use of alpha,beta-dichloro-gamma-butenolides and gamma-butyrolactams for direct vinylogous aldol addition. Sigma-Aldrich.

- Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- Process for the manufacture of 3-oxo-tetrahydrofuran.

- Ethylene oxide. Wikipedia.

- Spectroscopic properties of furan and its deriv

- γ-Butyrolactone. Wikipedia.

- Ethylene oxide. Chemical Technology Lab.

- Butyrolactone. NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

The Strategic Synthesis of Dichlorinated Tetrahydrofuran Derivatives: A Technical Guide for Pharmaceutical Research and Development

Abstract

Dichlorinated tetrahydrofuran scaffolds represent a class of valuable synthetic intermediates, offering a unique combination of a polar ether moiety with reactive carbon-chlorine bonds. This duality makes them attractive building blocks in the design and synthesis of novel therapeutic agents. The precise placement of chlorine atoms on the tetrahydrofuran ring dictates their reactivity and potential applications in constructing complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the preparation of key dichlorinated tetrahydrofuran derivatives, namely 2,3-dichlorotetrahydrofuran and 3,4-dichlorotetrahydrofuran. We will delve into the mechanistic underpinnings of various synthetic strategies, provide detailed, field-proven experimental protocols, and discuss the causality behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile intermediates in their synthetic endeavors.

Introduction: The Significance of Dichlorinated Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties. The introduction of chlorine atoms onto the THF backbone dramatically alters its electronic properties and introduces handles for further chemical transformations. These transformations can include nucleophilic substitutions, eliminations, and organometallic cross-coupling reactions, paving the way for the synthesis of diverse and complex molecules.

While the broader class of halogenated organic compounds has been extensively utilized in pharmaceutical development, the specific applications of dichlorinated tetrahydrofurans are a more niche yet promising area. For instance, 2,3-dichlorotetrahydrofuran can serve as a precursor to unsaturated systems or as a scaffold for introducing substituents at the 2- and 3-positions with defined stereochemistry. Although less explored, 3,4-dichlorotetrahydrofuran offers a different substitution pattern, enabling the construction of molecules with distinct three-dimensional arrangements. A comprehensive review of peer-reviewed literature indicates a notable gap in the documented applications of 3,4-dichlorotetrahydrofuran in drug development, presenting an opportunity for novel research.[1]

This guide will provide the foundational knowledge and practical methodologies to empower researchers to confidently synthesize and utilize these important dichlorinated building blocks.

Synthesis of 2,3-Dichlorotetrahydrofuran: A Comparative Analysis of Chlorination Strategies

The preparation of 2,3-dichlorotetrahydrofuran is most commonly achieved through the direct chlorination of tetrahydrofuran. The choice of chlorinating agent is a critical parameter that influences the reaction mechanism, product yield, and impurity profile. We will discuss two primary methods: chlorination with sulfuryl chloride and with elemental chlorine.

Chlorination using Sulfuryl Chloride: A Controlled and Efficient Approach

Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for the chlorination of ethers due to its relative safety and ease of handling compared to gaseous chlorine. The reaction can proceed through different mechanisms depending on the presence of initiators. In the absence of free-radical initiators, an ionic mechanism is often proposed. However, the reaction is typically performed under conditions that favor a free-radical chain reaction.

Causality Behind Experimental Choices:

-

Initiator: The reaction is often initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN). This is because the homolytic cleavage of the S-Cl bond in sulfuryl chloride to generate the chlorosulfonyl radical (•SO₂Cl) and a chlorine radical (Cl•) is the key initiation step.

-

Solvent: The reaction is typically carried out neat or in an inert solvent like dichloromethane.

-

Temperature: The reaction is generally conducted at reflux to ensure a sufficient rate of radical initiation and propagation.

Reaction Mechanism:

The free-radical chlorination with sulfuryl chloride proceeds via a classic chain mechanism:

-

Initiation: SO₂Cl₂ → •SO₂Cl + Cl•

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from the α-position of THF, which is the most favorable position for radical formation due to the stabilizing effect of the adjacent oxygen atom.

-

The resulting THF radical reacts with another molecule of sulfuryl chloride to yield 2-chlorotetrahydrofuran and a chlorosulfonyl radical.

-

The chlorosulfonyl radical can decompose to sulfur dioxide and a chlorine radical, which continues the chain.

-

-

Further Chlorination: The initially formed 2-chlorotetrahydrofuran can undergo further radical chlorination at the 3-position to yield the desired 2,3-dichlorotetrahydrofuran.

Experimental Protocol: Synthesis of 2,3-Dichlorotetrahydrofuran using Sulfuryl Chloride

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

-

Dichloromethane (DCM), anhydrous (optional, as solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous tetrahydrofuran (1.0 eq).

-

If using a solvent, add anhydrous dichloromethane.

-

Add the radical initiator AIBN (catalytic amount, e.g., 0.02 eq).

-

Slowly add sulfuryl chloride (2.0-2.2 eq) to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and slowly quench by adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2,3-dichlorotetrahydrofuran.

Direct Chlorination with Chlorine Gas: A Potent but Hazardous Method

Direct chlorination with chlorine gas (Cl₂) is another effective method for preparing 2,3-dichlorotetrahydrofuran. This reaction proceeds through a free-radical mechanism, typically initiated by UV light.

Causality Behind Experimental Choices:

-

UV Initiation: UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, generating chlorine radicals and initiating the chain reaction.

-

Temperature Control: The reaction is exothermic and requires careful temperature control to prevent over-chlorination and side reactions.

-

Gas Dispersion: Efficient dispersion of the chlorine gas into the liquid THF is crucial for a successful reaction.

Reaction Mechanism:

The mechanism is a classic free-radical chain reaction:[2][3][4][5]

-

Initiation: Cl₂ + UV light → 2 Cl•

-

Propagation:

-

Cl• + C₄H₈O → •C₄H₇O + HCl (Hydrogen abstraction, primarily at the α-position)

-

•C₄H₇O + Cl₂ → C₄H₇ClO + Cl•

-

-

Termination: Combination of any two radical species.

Theoretical studies have shown that the abstraction of an α-axial hydrogen atom is the main degradation pathway of tetrahydrofuran by chlorine radicals.[2]

Experimental Protocol: Synthesis of 2,3-Dichlorotetrahydrofuran using Chlorine Gas

Materials:

-

Tetrahydrofuran (THF), anhydrous

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a reaction vessel equipped with a gas inlet tube, a reflux condenser, a thermometer, and a mechanical stirrer. The outlet of the condenser should be connected to a scrubber containing a sodium thiosulfate solution to neutralize excess chlorine gas.

-

Charge the reactor with anhydrous THF and purge the system with nitrogen.

-

Initiate UV irradiation of the reaction vessel.

-

Introduce a slow stream of chlorine gas below the surface of the stirred THF.

-

Maintain the reaction temperature within a controlled range (e.g., 20-30 °C) using a cooling bath.

-

Monitor the reaction progress by GC.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation, and purge the system with nitrogen to remove any remaining chlorine gas.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any residual chlorine, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Synthesis of 3,4-Dichlorotetrahydrofuran: A Multi-step Approach

The synthesis of 3,4-dichlorotetrahydrofuran is less direct than its 2,3-dichloro isomer and typically involves a multi-step sequence starting from an unsaturated precursor. A viable route commences with 3-buten-1-ol.

Chlorination of 3-Buten-1-ol to 3,4-Dichlorobutan-1-ol

The first step involves the chlorination of the double bond of 3-buten-1-ol to furnish 3,4-dichlorobutan-1-ol.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Chlorine gas is a common reagent for this transformation.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to minimize side reactions, such as the involvement of the hydroxyl group.

Experimental Protocol: Synthesis of 3,4-Dichlorobutan-1-ol

Materials:

-

3-Buten-1-ol

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a gas inlet, a stirrer, and a thermometer, dissolve 3-buten-1-ol in an inert solvent like carbon tetrachloride.

-

Cool the solution to 0-5 °C.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the low temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Purge the reaction mixture with nitrogen to remove excess chlorine.

-

Wash the solution with saturated aqueous sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dichlorobutan-1-ol. This intermediate can often be used in the next step without further purification.

Intramolecular Cyclization to 3,4-Dichlorotetrahydrofuran

The final step is the intramolecular cyclization of 3,4-dichlorobutan-1-ol to form the tetrahydrofuran ring. This is essentially an intramolecular Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is required to deprotonate the hydroxyl group without promoting elimination or substitution reactions at the carbon-chlorine bonds. Sodium hydride (NaH) is a suitable choice.

-

Solvent: An aprotic polar solvent like anhydrous tetrahydrofuran or dimethylformamide (DMF) is used to facilitate the Sₙ2 reaction.

-

Temperature: The reaction is typically performed at room temperature or with gentle heating.

Reaction Mechanism:

The mechanism involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction, displacing one of the chloride ions to form the cyclic ether.

Experimental Protocol: Synthesis of 3,4-Dichlorotetrahydrofuran

Materials:

-

3,4-Dichlorobutan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF or DMF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 3,4-dichlorobutan-1-ol in the same anhydrous solvent to the NaH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3,4-dichlorotetrahydrofuran.

Data Presentation and Characterization

The proper characterization of the synthesized dichlorinated tetrahydrofuran derivatives is crucial for confirming their identity and purity.

Table 1: Physicochemical and Spectroscopic Data of Dichlorinated Tetrahydrofuran Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2,3-Dichlorotetrahydrofuran | C₄H₆Cl₂O | 140.99 | 65-67 / 20 mmHg | Complex multiplet | 33.2, 64.9, 68.1, 84.7 | 2960, 1450, 1080, 950, 850 |

| 3,4-Dichlorotetrahydrofuran | C₄H₆Cl₂O | 140.99 | Not readily available | Not readily available | Not readily available | Not readily available |

Note: Spectroscopic data for 2,3-dichlorotetrahydrofuran is based on available literature and databases.[6] Specific data for 3,4-dichlorotetrahydrofuran is not widely reported and would need to be determined experimentally upon synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of dichlorinated tetrahydrofuran derivatives.

Caption: Synthetic routes to 2,3-dichlorotetrahydrofuran.

Caption: Multi-step synthesis of 3,4-dichlorotetrahydrofuran.

Safety and Handling Precautions

Both sulfuryl chloride and chlorine gas are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Sulfuryl Chloride: It is a corrosive liquid that reacts violently with water, releasing toxic gases. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Chlorine Gas: It is a highly toxic and corrosive gas. Ensure the experimental setup is gas-tight and that any excess chlorine is neutralized in a scrubber. A gas mask with an appropriate canister should be readily available.

-

Sodium Hydride: It is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and quench with extreme care.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the synthesis of 2,3- and 3,4-dichlorotetrahydrofuran, emphasizing the rationale behind the chosen synthetic strategies and providing robust experimental protocols. The availability of these dichlorinated building blocks opens up avenues for the synthesis of a wide range of complex molecules with potential applications in drug discovery. The distinct substitution patterns of the two isomers offer complementary synthetic utility.

While the synthesis of 2,3-dichlorotetrahydrofuran is well-established, the preparation and characterization of 3,4-dichlorotetrahydrofuran remain less explored, representing an area ripe for further investigation. Future research should focus on developing more efficient and stereoselective methods for the synthesis of both isomers and exploring their utility as key intermediates in the synthesis of novel pharmaceutical agents. The strategic incorporation of these dichlorinated tetrahydrofuran scaffolds into drug discovery programs holds the potential to unlock new therapeutic opportunities.

References

-

Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Journal of Molecular Modeling, 20(6), 2262. [Link]

-

Begum, S., & Subramanian, R. (2015). Reaction of chlorine (Cl) radical with heterocyclic saturated ether, tetrahydrofuran has been studied. The detailed reactivity and mechanism of this reaction is analyzed using hybrid density functional theory (DFT), B3LYP and BB1K methods, and aug-cc-pVTZ basis set. ResearchGate. [Link]

-

Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Semantic Scholar. [Link]

-

Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. [Link]

-

Hassan, M. A. M., & Saeed, A. A. H. (2011). KINETICS AND MECHANISM OF TETRAHYDROFURAN OXIDATION BY CHLORAMINET IN ACIDIC MEDIA. ResearchGate. [Link]

-

Chertkov, V. A., Shestakova, A. K., & Chertkov, V. A. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

-

PubChem. (n.d.). 2,3-Dichlorotetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Save My Exams. (2025). Free Radical Substitution. [Link]

-

Lumen Learning. (n.d.). Radical reactions in practice. In Organic Chemistry II. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase | Semantic Scholar [semanticscholar.org]

- 4. savemyexams.com [savemyexams.com]

- 5. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 6. 2,3-Dichlorotetrahydrofuran(3511-19-1) 13C NMR [m.chemicalbook.com]

A Technical Guide to the Predicted Characterization of 2-Acetoxy-3,3-dichlorotetrahydrofuran

Abstract: This document provides a comprehensive technical overview of the hypothetical compound 2-Acetoxy-3,3-dichlorotetrahydrofuran. Due to the absence of specific literature on this molecule, this guide synthesizes information from analogous structures and established chemical principles to predict its synthesis, spectroscopic characteristics, chemical reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties of novel functionalized heterocyclic compounds.

Introduction and Rationale

The tetrahydrofuran (THF) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] Its ability to engage in hydrogen bonding and its favorable metabolic profile make it a desirable component in drug design.[2] The introduction of various substituents onto the THF ring allows for the fine-tuning of its physicochemical and pharmacological properties. Halogenation, in particular, can significantly alter a molecule's conformation, lipophilicity, and metabolic stability.

This guide focuses on the theoretical characterization of this compound, a compound bearing both an acetoxy group at the anomeric position and a gem-dichloro substitution. While this specific molecule is not prominently featured in current chemical literature, its unique combination of functional groups suggests it could be a valuable synthetic intermediate or possess interesting biological properties. The acetoxy group can serve as a leaving group or a protecting group, while the dichlorinated carbon introduces a site of unique reactivity and steric hindrance.

This document will therefore construct a scientifically grounded, predictive profile of this molecule to serve as a foundational resource for its potential synthesis and investigation.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely commence from a readily available precursor such as 2,3-dihydrofuran. The proposed synthesis involves a two-step sequence: dichlorination of the double bond followed by the introduction of the acetoxy group.

Step 1: Dichlorination of 2,3-Dihydrofuran

The first step would involve the chlorination of the double bond in 2,3-dihydrofuran to yield 2,3-dichlorotetrahydrofuran. This can be achieved using standard chlorinating agents.

Step 2: Acetoxylation of 2,3-Dichlorotetrahydrofuran

The subsequent introduction of the acetoxy group at the C2 position could be accomplished by reacting 2,3-dichlorotetrahydrofuran with a source of acetate, such as acetic acid or a metal acetate, potentially under acidic or Lewis acid catalysis. The chlorine atom at C2 is part of an α-chloro ether moiety, which is known to be labile and susceptible to nucleophilic substitution.[3]

Detailed Experimental Protocol (Hypothetical):

-

Dichlorination: To a solution of 2,3-dihydrofuran (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) at 0 °C, add a solution of chlorine (1.0 eq) in the same solvent dropwise. The reaction should be monitored by GC-MS for the disappearance of the starting material and the formation of 2,3-dichlorotetrahydrofuran. Upon completion, the solvent is removed under reduced pressure.

-

Acetoxylation: The crude 2,3-dichlorotetrahydrofuran is dissolved in glacial acetic acid. A catalytic amount of a Lewis acid (e.g., zinc chloride) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, can then be purified by column chromatography.

Caption: Proposed two-step synthesis of this compound.

Predicted Structural Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its functional groups and comparison with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the methyl protons of the acetate group. The proton at C2, being adjacent to both an oxygen and the acetate group, would be the most downfield of the ring protons. The protons at C4 and C5 would be further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The quaternary carbon at C3, bonded to two chlorine atoms, is expected to have a characteristic downfield shift.[4] The carbonyl carbon of the acetate group would appear significantly downfield.

| Predicted NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | 6.0 - 6.5 (singlet or narrow multiplet) | 95 - 105 |

| C3 | N/A | 80 - 90 |

| C4-H₂ | 2.2 - 2.6 (multiplet) | 35 - 45 |

| C5-H₂ | 3.8 - 4.2 (multiplet) | 65 - 75 |

| -OCOCH₃ | 2.0 - 2.2 (singlet) | 20 - 22 |

| -OCOCH₃ | N/A | 168 - 172 |

digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Structure of this compound"]; node [fontname="Arial", fontsize=10, shape=none];

mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="[Image of this compound structure with numbered carbons]"/>TD>TR>TABLE>>]; }

Caption: Molecular structure with carbon numbering for NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the ester and ether functional groups, as well as the carbon-chlorine bonds.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | 1740 - 1760 | Strong |

| C-O (Ester) | 1200 - 1250 | Strong |

| C-O-C (Ether) | 1050 - 1150 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

| C-H (sp³) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation. The molecular ion peak may be weak or absent.

-

Key Fragmentation Pathways:

-

Loss of the acetoxy group as a radical (•OCOCH₃) or acetic acid (CH₃COOH).

-

Cleavage of the tetrahydrofuran ring.[5]

-

Loss of chlorine atoms (•Cl).

-

The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4).

-

Predicted Chemical Reactivity

The reactivity of this compound is expected to be dictated by its three main functional components: the acetal-like acetoxy group at C2, the gem-dichloro group at C3, and the ether linkage of the tetrahydrofuran ring.

-

Reactions at C2: The acetoxy group at the anomeric C2 position makes this position susceptible to nucleophilic substitution, similar to the reactivity of α-halo ethers.[3] This could be a useful handle for introducing other functional groups at this position.

-

Reactions involving the Dichloro Group: The gem-dichloro group at C3 is relatively inert but could potentially undergo elimination reactions under strong basic conditions to form a chlorinated dihydrofuran derivative.

-

Ring Opening: Under strong acidic conditions, the ether linkage could be cleaved.

Caption: Potential reaction pathways for this compound.

Potential Applications

Given its predicted reactivity, this compound could serve as a versatile intermediate in organic synthesis.

-

Scaffold for Drug Discovery: As a functionalized tetrahydrofuran, it could be a starting point for the synthesis of more complex molecules with potential biological activity. The tetrahydrofuran core is present in many pharmaceuticals, and this compound offers unique substitution patterns.[1][2]

-

Precursor to Novel Heterocycles: The reactivity at C2 and the potential for elimination reactions involving the dichloro group could be exploited to synthesize a variety of novel heterocyclic compounds.

Conclusion

While this compound remains a hypothetical compound in the absence of dedicated literature, this guide provides a robust, predictive framework for its synthesis and characterization. By drawing upon established principles of organic chemistry and data from analogous structures, we have outlined its likely synthetic route, spectroscopic signatures, and chemical reactivity. It is our hope that this in-depth technical guide will stimulate further research into this and other novel functionalized tetrahydrofuran derivatives, potentially unlocking new avenues in synthetic chemistry and drug discovery.

References

- Bornscheuer, U. T., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)

- Cai, Z., et al. (2012). Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds. Magnetic Resonance in Chemistry, 50(2), 106-13.

- Crimmins, M. T., & Shams, G. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1371-1397.

- Google Patents. (1981). Synthesis of tetrahydrofuran. US4261901A.

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

-

YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.

-

ResearchGate. (n.d.). Structures of selected drugs containing THF ring. [Link]

-

Chegg. (2015). Solved Wittig reactions with alpha-chloroethers can be used. [Link]

-

Study.com. (n.d.). Wittig reactions with alpha-chloroethers can be used for the synthesis of aldehydes and ketones. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

- Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Introduction: The Tetrahydrofuran Motif in Modern Science

An In-Depth Technical Guide to the NMR Spectroscopy of Substituted Tetrahydrofurans

The tetrahydrofuran (THF) ring is a privileged scaffold in chemistry and drug development. Its prevalence stems from its unique combination of properties: it is a polar, five-membered cyclic ether that can engage in hydrogen bonding while maintaining a largely non-planar, flexible conformation. This structural versatility allows THF-containing molecules to fit into complex biological targets, making them a cornerstone of many natural products and pharmaceuticals.

However, this conformational flexibility, primarily through a process known as pseudorotation, presents a significant challenge for unambiguous structural and stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool at our disposal for navigating this complexity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR spectra of substituted tetrahydrofurans, moving from fundamental principles to advanced multi-dimensional techniques. The focus is not merely on data interpretation, but on the underlying causality—the "why" behind the observed chemical shifts, coupling constants, and nuclear Overhauser effects that ultimately allows for confident structural elucidation.

Part 1: Foundational ¹H and ¹³C NMR Spectra of the Tetrahydrofuran Core

A thorough understanding begins with the parent, unsubstituted tetrahydrofuran molecule. Its apparent simplicity in low-field spectra is deceptive and masks a dynamic conformational equilibrium.

The ¹H NMR Spectrum: A Deceptively Simple Quartet of Triplets

In a standard NMR solvent like CDCl₃, the ¹H NMR spectrum of THF shows two multiplets.

-

α-protons (C2-H, C5-H): Typically found around 3.75 ppm. These protons are adjacent to the electron-withdrawing oxygen atom, which deshields them, causing a downfield shift.

-

β-protons (C3-H, C4-H): Found further upfield, around 1.85 ppm.

Due to rapid pseudorotation at room temperature, the protons at C2/C5 and C3/C4 become chemically and magnetically equivalent, leading to a simplified A₂B₂ spin system that often appears as two triplets. However, this is an averaged representation of multiple rapidly interconverting conformers.[1][2][3]

The ¹³C NMR Spectrum: The Inductive Effect Visualized

The proton-decoupled ¹³C NMR spectrum is even simpler, showing only two signals, directly illustrating the inductive effect of the ring oxygen:

-

α-carbons (C2, C5): Resonate around 68 ppm.

-

β-carbons (C3, C4): Resonate around 26 ppm.

The significant downfield shift of the α-carbons is a direct consequence of the adjacent electronegative oxygen atom. This clear separation provides an immediate and reliable starting point for spectral assignment in substituted analogues.

Part 2: The Influence of Substituents on NMR Parameters

Introducing substituents breaks the symmetry of the THF ring, leading to more complex and information-rich spectra. The nature, position, and stereochemistry of the substituent dictate the resulting spectral changes.

Chemical Shifts (δ): Predicting Electronic and Steric Effects

Substituents modulate the electronic environment of the ring's protons and carbons.

-

Inductive Effects: Electron-withdrawing groups (e.g., -OH, -OR, halogens) deshield nearby nuclei, shifting their signals downfield. The magnitude of this effect diminishes with distance. For example, a hydroxyl group at C2 will most significantly impact the C2 proton and carbon, with smaller effects on C3 and C5.

-

Anisotropic Effects: Substituents with π-systems (e.g., phenyl, carbonyl) create magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the magnetic field. This is particularly important for determining the relative stereochemistry of bulky groups.

-

Stereochemistry: In a substituted THF, protons on the same carbon (geminal protons) are often no longer equivalent and are termed "diastereotopic." They exist in different chemical environments and will have different chemical shifts and couplings. The relative stereochemistry (cis/trans) of substituents at different positions also profoundly impacts chemical shifts. For instance, a proton that is cis to an electronegative substituent will typically be more deshielded than its trans counterpart.[4]

Table 1: Representative ¹H and ¹³C Chemical Shift Ranges for Substituted Tetrahydrofurans

| Position | Substituent | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Causality |

| C2-H | Alkyl | 3.8 - 4.2 | 75 - 85 | Inductive effect of oxygen plus substituent effect. |

| C2-H | Aryl | 4.5 - 5.5 | 80 - 90 | Anisotropic effect of the aryl ring causes significant deshielding. |

| C2-H | -OH / -OR | 3.9 - 4.5 | 95 - 105 | Strong deshielding from two adjacent oxygen atoms. |

| C3-H | Alkyl | 1.8 - 2.3 | 30 - 40 | Standard alkyl substitution effect. |

| C3-H | -OH / -OR | 3.8 - 4.3 | 70 - 80 | Strong inductive deshielding from the substituent. |

Note: These are approximate ranges and can vary based on other substituents and the solvent used.[5][6][7]

Spin-Spin Coupling Constants (J): Decoding Conformation and Connectivity

Coupling constants provide invaluable information about through-bond connectivity and dihedral angles, which are directly related to the ring's conformation.[8]

-

Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon. In THF rings, ²JHH values are typically in the range of -8 to -12 Hz.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons. This is the most conformationally significant parameter. The magnitude of ³JHH is described by the Karplus relationship , which correlates the coupling constant to the dihedral angle (θ) between the coupled protons.[9]

-

A large ³J value (~8-10 Hz) implies a dihedral angle near 180° (anti-periplanar).

-

A small ³J value (~1-4 Hz) implies a dihedral angle near 90° (gauche).

-

By measuring the various ³J values around the ring, one can build a detailed picture of the ring's preferred conformation (e.g., envelope or twist) in solution.[10][11][12] For example, the relative stereochemistry of 2,3-disubstituted tetrahydrofurans can often be distinguished because the cis isomer will have a smaller ³J(H2,H3) coupling constant (gauche relationship) than the trans isomer (anti-periplanar relationship).[13][14]

Part 3: A Validated Workflow for Structural Elucidation using 2D NMR

For anything beyond the simplest substituted THFs, a multi-dimensional NMR approach is not just beneficial, but essential for a self-validating, unambiguous structure assignment.

Experimental Protocol: Acquiring a Comprehensive NMR Dataset

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can sometimes influence the conformational equilibrium. Ensure the sample is free of particulate matter. For experiments requiring high sensitivity or for studying through-space interactions (NOESY/ROESY), it is critical to remove dissolved oxygen via several freeze-pump-thaw cycles.[15][16]

-

Initial 1D Spectra: Acquire a standard high-resolution ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. These provide the initial overview of the number and type of protons and carbons.

-

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks. A cross-peak between two protons indicates they are coupled (typically over 2-3 bonds). This is the primary method for tracing the proton connectivity around the THF ring.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of ¹H-¹³C assignment. It produces a cross-peak for every proton directly attached to a carbon, correlating their chemical shifts.[18][19] An "edited" HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[19]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for connecting substituent groups to the THF ring and for linking non-adjacent parts of the molecule. For example, the protons of a C2-methyl group will show an HMBC correlation to the C2 and C3 carbons of the THF ring.[18][20][21]

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity (<5 Å) rather than through-bond coupling. They are the definitive tool for determining relative stereochemistry.[22][23][24]

-

NOESY: The standard choice for small molecules (MW < ~700 Da). Cross-peaks indicate spatial proximity.

-

ROESY: Used for medium-sized molecules where the NOE might be zero or for distinguishing real NOEs from artifacts like spin diffusion in larger molecules. ROE cross-peaks are always positive.[16][22]

-

Logical Workflow for Structure Elucidation

The following diagram illustrates a robust, self-validating workflow for determining the structure of a novel substituted tetrahydrofuran.

Caption: A logical workflow for the complete structural elucidation of substituted tetrahydrofurans.

Case Study: Distinguishing cis and trans 2,5-Disubstituted THFs

Consider a 2,5-disubstituted THF. How can we definitively assign the relative stereochemistry?

-

Connectivity (COSY/HSQC/HMBC): First, confirm the gross structure is a 2,5-disubstituted THF.

-

Stereochemistry (NOESY/ROESY): The key is the through-space relationship between the protons at C2 and C5.

-

In the cis isomer , the C2-H and C5-H are on the same face of the ring. A clear NOE cross-peak will be observed between them.

-

In the trans isomer , the C2-H and C5-H are on opposite faces of the ring and are too far apart. No NOE cross-peak will be observed between them. Instead, NOEs might be seen between C2-H and the protons on the C5 substituent, and vice-versa, depending on the conformation.

-

This is a self-validating system: the presence of a C2-H to C5-H NOE confirms the cis relationship, while its definitive absence (when other expected NOEs are present) confirms the trans relationship.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. View of CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING <sup>1</sup>H NMR SPECTROSCOPY AND <i>ab initio</i> CALCULATIONS [hgs.osi.lv]

- 11. researchgate.net [researchgate.net]

- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 13. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 23. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of Halogenated Organic Compounds

Introduction

Halogenated organic compounds, a diverse class of molecules characterized by the presence of one or more fluorine, chlorine, bromine, or iodine atoms, are of significant interest across numerous scientific disciplines. Their applications range from pharmaceuticals and agrochemicals to industrial materials such as flame retardants and refrigerants. However, the same chemical stability that makes many of these compounds effective for their intended purpose also contributes to their environmental persistence and potential toxicity, as seen with persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and per- and polyfluoroalkyl substances (PFAS).[1][2]

Mass spectrometry (MS) stands as an indispensable analytical tool for the identification, quantification, and structural elucidation of these compounds.[3][4] Its high sensitivity and selectivity, especially when coupled with chromatographic separation techniques, allow for the detection of trace levels of halogenated compounds in complex matrices.[5][6] This guide provides a comprehensive overview of the core principles and advanced techniques in the mass spectrometric analysis of halogenated organic compounds, tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Part 1: The Signature of Halogens in Mass Spectrometry - Isotopic Patterns

One of the most definitive features in the mass spectrum of a chlorinated or brominated compound is its unique isotopic pattern. Unlike many other elements common in organic molecules, chlorine and bromine have naturally occurring heavy isotopes with significant abundance, which creates a characteristic signature in the mass spectrum.[7][8]

Chlorine Isotopic Distribution

Chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in an approximate 3:1 ratio of their natural abundances.[7] Consequently, any ion containing a single chlorine atom will exhibit two peaks in the mass spectrum, separated by two mass-to-charge units (m/z). The peak corresponding to the ion with ³⁵Cl (the M peak) will be approximately three times the intensity of the peak for the ion with ³⁷Cl (the M+2 peak).[7][9]

Bromine Isotopic Distribution

Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively).[10] This leads to a distinctive 1:1 intensity ratio for the M and M+2 peaks in the mass spectrum of a compound containing one bromine atom.[7][9][10] This readily identifiable pattern makes bromine-containing compounds straightforward to spot in a mass spectrum.[7]

Compounds with Multiple Halogen Atoms

The presence of multiple chlorine or bromine atoms in a molecule leads to more complex, but still predictable, isotopic patterns. These patterns arise from the statistical probability of the different isotope combinations. For a molecule with 'n' halogen atoms, the resulting isotopic cluster will have 'n+1' peaks.

-

Two Chlorine Atoms: A compound with two chlorine atoms will exhibit three peaks for the molecular ion: M, M+2, and M+4, with an approximate intensity ratio of 9:6:1.[9] This is due to the possible combinations of ³⁵Cl³⁵Cl, ³⁵Cl³⁷Cl, and ³⁷Cl³⁷Cl.

-

Two Bromine Atoms: A compound with two bromine atoms will also show three peaks (M, M+2, M+4), but with an intensity ratio of approximately 1:2:1, reflecting the combinations of ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br.[8]

The distinct isotopic patterns for various combinations of chlorine and bromine are a powerful diagnostic tool for the initial identification of these compounds.[11]

| Number and Type of Halogen | Isotopic Peaks | Approximate Intensity Ratio |

| 1 Chlorine | M, M+2 | 3:1 |

| 2 Chlorines | M, M+2, M+4 | 9:6:1 |

| 3 Chlorines | M, M+2, M+4, M+6 | 27:27:9:1 |

| 1 Bromine | M, M+2 | 1:1 |

| 2 Bromines | M, M+2, M+4 | 1:2:1 |

| 1 Chlorine, 1 Bromine | M, M+2, M+4 | 3:4:1 |

Table 1: Characteristic Isotopic Patterns for Chlorine and Bromine Containing Compounds.

Part 2: Ionization Techniques for Halogenated Compounds

The choice of ionization technique is critical and depends on the analyte's properties (e.g., volatility, thermal stability) and the desired information (molecular weight vs. structural details).

Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[12] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3][12]

-

Principle of Operation: High-energy electrons interact with the analyte molecule (M), causing the ejection of an electron to form a molecular ion (M⁺•). The excess energy often leads to bond cleavage, generating a series of fragment ions.[13]

-

Advantages: EI produces detailed fragmentation patterns that serve as a "molecular fingerprint," which is highly valuable for structural elucidation and for matching against spectral libraries like those from NIST and Wiley.[14]

-

Limitations: The high degree of fragmentation can sometimes lead to the absence or very low abundance of the molecular ion peak, making it difficult to determine the molecular weight of the compound.[14]

-

Typical Analytes: Volatile and semi-volatile thermally stable compounds, such as chlorinated pesticides and PCBs.[6][15]

Chemical Ionization (CI)

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI.[16] This is particularly useful for confirming the molecular weight of a compound.

-

Principle of Operation: A reagent gas (e.g., methane, ammonia) is introduced into the ion source and ionized by electron impact. These reagent gas ions then react with the analyte molecules through proton transfer or adduction, leading to the formation of protonated molecules ([M+H]⁺) or other adduct ions.[16][17]

-

Advantages: CI typically produces a prominent quasi-molecular ion peak ([M+H]⁺), which makes molecular weight determination straightforward.[16] The degree of fragmentation can be controlled by selecting different reagent gases.[16]

-

Negative Chemical Ionization (NCI): A variant of CI, NCI is highly sensitive for compounds with high electron affinity, such as those containing electronegative atoms like halogens.[14][18] This makes NCI an excellent choice for trace analysis of many halogenated environmental pollutants.

-

Typical Analytes: Compounds where the molecular ion is weak or absent in EI, and for trace-level quantification of electronegative compounds.

Caption: Comparison of Electron Ionization (EI) and Chemical Ionization (CI) pathways.

Part 3: Coupling Mass Spectrometry with Chromatography

For the analysis of complex mixtures, which is common in environmental and biological samples, coupling mass spectrometry with a chromatographic separation technique is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile halogenated organic compounds.[6]

-

Workflow: The sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then elute from the column and enter the mass spectrometer for ionization and detection.[6]

-

Applications: GC-MS is the standard method for analyzing many classes of halogenated pollutants, including:

-

Advanced Techniques: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS offers significantly enhanced separation power for extremely complex samples.[5][22]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for polar, non-volatile, or thermally labile halogenated compounds that are not amenable to GC analysis.

-

Workflow: Compounds are separated by liquid chromatography, typically reversed-phase HPLC or UHPLC, before being introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate gas-phase ions from the liquid eluent.

-

Applications: LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is crucial for the analysis of:

-

Per- and Polyfluoroalkyl Substances (PFAS): These compounds are a major focus of environmental analysis, and LC-MS/MS is the recommended technique by regulatory bodies like the U.S. EPA.[1][23][24]

-

Brominated Flame Retardants: LC-MS/MS can analyze BFRs that are prone to thermal degradation in GC systems.[21]

-

Halogenated Pharmaceuticals: Many modern drug molecules contain halogens, and LC-MS is a cornerstone of their analysis in drug metabolism and pharmacokinetic studies.

-

Caption: General workflows for GC-MS and LC-MS analysis.

Part 4: Advanced Mass Spectrometry Techniques and Applications

Modern mass spectrometry offers a suite of advanced tools that provide deeper insights into the structure and quantity of halogenated compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements.

-

Key Advantage: The ability to determine the elemental composition of an ion from its exact mass. This is invaluable for identifying unknown halogenated compounds and for confirming the identity of known ones, especially in complex matrices where isobaric interferences are common.[25][26]

-

Applications: HRMS is increasingly used in non-targeted screening for emerging environmental contaminants like novel PFAS and BFRs.[26][27]

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion.

-

Principle: A precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

-

Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): These are targeted MS/MS techniques used for quantification. By monitoring a specific precursor-to-product ion transition, exceptional selectivity and sensitivity can be achieved, even in very "dirty" samples.[20] This is the gold standard for quantitative analysis of compounds like PFAS in environmental and biological samples.[20][24]

Direct Analysis Techniques

For rapid screening, direct analysis techniques that require minimal sample preparation are gaining traction.

-

Direct Insertion Probe (DIP)-MS: This method allows for the direct introduction of solid or liquid samples into the ion source. When coupled with a temperature-programmed probe, it can achieve thermal separation of components in a mixture, facilitating the identification of additives like BFRs in polymer matrices.[28][29][30]

Part 5: Experimental Protocols

Protocol: GC-MS Analysis of Organochlorine Pesticides in Water

This protocol provides a general framework for the analysis of organochlorine pesticides (OCPs) in a water sample.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Pass 1 liter of the water sample through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove interferences.

-

Elute the trapped OCPs with an appropriate organic solvent like dichloromethane or ethyl acetate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Instrumental Conditions:

-

GC System: Agilent 7890 or equivalent.

-

Injector: Splitless mode at 250 °C.

-

Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 min, ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 10 min.

-

MS System: Quadrupole or Ion Trap Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification of target pesticides.[19]

-

-

Data Analysis:

-

Identify OCPs by comparing their retention times and mass spectra to those of authentic standards and library spectra.

-

Quantify target analytes using a calibration curve generated from standards, monitoring characteristic ions in SIM mode for enhanced sensitivity.[31]

-

Protocol: LC-MS/MS Analysis of PFAS in Drinking Water (Based on EPA Method 537.1)

This protocol outlines the key steps for the quantitative analysis of selected PFAS in drinking water.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 250 mL water sample, add a surrogate standard solution.

-

Pass the sample through a polystyrene-divinylbenzene (SDVB) SPE cartridge.

-

Wash the cartridge with water.

-

Elute the PFAS with a small volume of methanol.

-

Concentrate the extract and add an internal standard.

-

-

LC-MS/MS Instrumental Conditions:

-

LC System: UHPLC system.

-

Analytical Column: C18 column designed for PFAS analysis (e.g., Ascentis® Express PFAS).[24]

-

Delay Column: A delay column is often used to chromatographically separate background PFAS contamination originating from the LC system itself from the analytes of interest.[24]

-

Mobile Phase: A gradient of ammonium acetate in water and methanol.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each target PFAS.

-

-

Data Analysis:

-

Create a calibration curve for each analyte.

-

Quantify the PFAS in the sample by comparing their peak areas to the calibration curve, using the internal standard for correction.

-

Conclusion

The mass spectrometry of halogenated organic compounds is a dynamic and essential field of analytical science. The characteristic isotopic patterns of chlorine and bromine provide an immediate clue to their presence, while the strategic application of different ionization techniques and chromatographic separations allows for detailed structural elucidation and sensitive quantification. From routine monitoring of legacy pollutants like PCBs and OCPs with GC-MS to tackling the challenges of emerging contaminants like PFAS with LC-HRMS/MS, mass spectrometry provides the robust and reliable data needed to understand the fate, transport, and impact of these compounds in our environment and biological systems. As technology continues to advance, the capabilities of mass spectrometry will undoubtedly expand, further empowering scientists to meet the analytical challenges of the future.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Frontiers in Environmental Science. Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. [Link]

-

LCGC International. A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. [Link]

-

LCGC International. Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]

-

ResearchGate. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

PubMed Central (PMC). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]

-

ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-